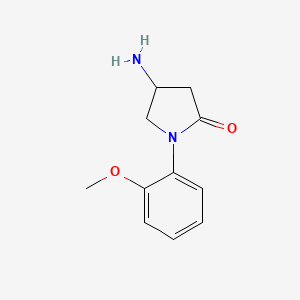
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of an amino acid resembling proline. It contains an amino group at the 4-position and a methoxyphenyl group at the 1-position. This structure is related to various compounds that have been synthesized and studied for their chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related pyrrolidinone compounds has been achieved through different methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles with pyridinium ylides, followed by hydrazinolysis . Another method described the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, yielding up to 98% . Additionally, 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides were synthesized via a six-step sequence, representing a general approach to 1,4-disubstituted 2-pyrrolidinones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a pyrazolo-pyridine derivative was determined from single crystal X-ray diffraction data, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidinone derivatives can be inferred from studies on similar compounds. For instance, the photophysical properties of an imidazo-pyridine derivative with an amino and methoxyphenyl substituent were investigated, showing weak twisted intramolecular charge transfer (TICT) fluorescence in methanol . This suggests that the substitution pattern on the pyrrolidinone core can significantly influence the compound's photophysical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are closely related to their molecular structure. Isostructural pyrimidine derivatives have been studied, showing significant displacements of ring-substituent atoms from the planar pyrimidine ring and evidence for polarization of the electronic structures . These properties, including hydrogen bonding patterns, are essential for understanding the behavior of this compound and its derivatives in various environments.
Applications De Recherche Scientifique
Monoamine Oxidase Inhibitors
A notable application of 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one derivatives is their role as monoamine oxidase (MAO) B inactivators. The compound, along with its related derivatives, has been synthesized and identified as the first in a new class of monoamine oxidase inactivators, highlighting its potential for therapeutic applications in diseases related to MAO dysfunction (Ding & Silverman, 1992).
Corrosion Inhibition
In the context of industrial applications, derivatives of this compound have been investigated for their corrosion inhibition properties. Specifically, they have been studied for their effectiveness in protecting N80 steel in acidic environments, showcasing their potential as corrosion inhibitors in industrial settings (Ansari, Quraishi, & Singh, 2015).
Structural Chemistry
The compound has also been the subject of structural chemistry studies. For example, the crystal structure of a related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, was analyzed, revealing its molecular arrangement and intermolecular interactions. Such studies contribute to our understanding of the chemical and physical properties of these compounds, informing their practical applications in various fields (Mohammat et al., 2008).
Antimicrobial and Antitubercular Activities
Research into the antimicrobial and antitubercular activities of cyanopyridine and cyanopyrans derivatives, which are structurally related to this compound, has shown promising results. These studies provide a foundation for the development of new treatments against Mycobacterium tuberculosis and other microorganisms, highlighting the potential of these compounds in medical research and pharmaceutical applications (Vyas et al., 2009).
Propriétés
IUPAC Name |
4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJPVORBOEYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264396 |
Source


|
| Record name | 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924866-05-7 |
Source


|
| Record name | 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924866-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





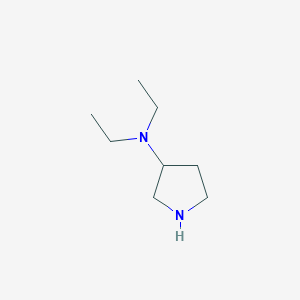





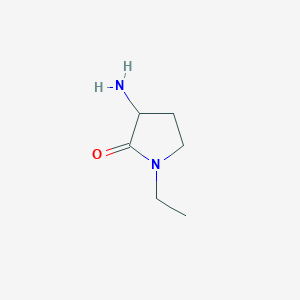
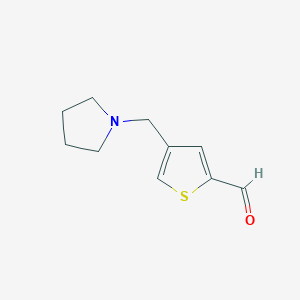
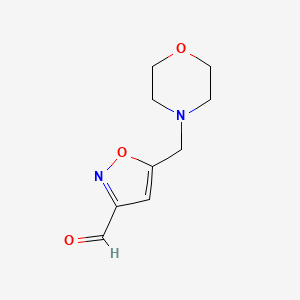
![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)